1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Description

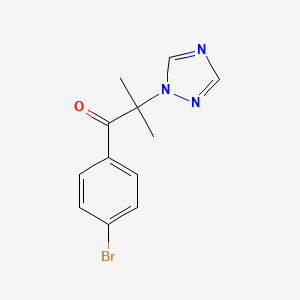

This compound features a propan-1-one backbone substituted at position 1 with a 4-bromophenyl group and at position 2 with both a methyl group and a 1H-1,2,4-triazole moiety.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-12(2,16-8-14-7-15-16)11(17)9-3-5-10(13)6-4-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGAEBKFSUUNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)Br)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of 4-bromobenzaldehyde with 2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound has shown promising antimicrobial and anticancer activities in various in vitro studies.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Aryl Ketone Derivatives

Compounds with halogenated aryl groups and triazole substitutions share structural similarities but exhibit variations in bioactivity and physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Br) improve antifungal potency by increasing electrophilicity and target (CYP51) binding .

- Methoxy groups enhance solubility but may reduce membrane penetration compared to halogens .

- Regioisomerism : Triazole position (e.g., 11a vs. 11b in ) affects bioactivity, with 11a showing superior activity.

Thiol- and Sulfur-Containing Analogues

Sulfur-containing variants demonstrate distinct reactivity and pharmacokinetic profiles:

Key Observations :

- Triazole rings are critical for antifungal activity, as thiol/sulfur analogues (e.g., ) show reduced efficacy.

- Fluorine atoms improve metabolic stability and target binding via hydrophobic interactions .

Physicochemical Data

Biological Activity

1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a compound belonging to the class of triazole derivatives, which have garnered significant interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Activities

The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of pathogens. For instance, research indicates that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. A study involving various triazole compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-bromophenyl)-2-methyl-2-(triazole) | MCF-7 | 12.5 |

| Similar Triazole Derivative | Bel-7402 | 15.0 |

Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity. The compound 1-(4-bromophenyl)-2-methyl-2-(triazole) showed promising results against MCF-7 cells with an IC50 value of 12.5 µM, indicating its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

The biological activities of 1-(4-bromophenyl)-2-methyl-2-(triazole) are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in critical biological processes such as DNA synthesis and cell division.

- Induction of Apoptosis : Many triazole derivatives trigger apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.